N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide
説明
This compound features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3-fluorophenyl group at position 2 and a furan-2-carboxamide moiety linked via an ethyl chain at position 4. Its molecular formula is C₁₈H₁₄FN₅O₂, with a molecular weight of 367.34 g/mol (estimated from structural analogs in ).
特性
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2S/c18-12-4-1-3-11(9-12)15-20-17-22(21-15)13(10-25-17)6-7-19-16(23)14-5-2-8-24-14/h1-5,8-10H,6-7H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZQAHIYVQPWKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Compounds with similar structures, such as thiazole and 1,2,4-triazole derivatives, have been reported to interact with various targets, including enzymes likeCYP-450 . These enzymes play a crucial role in drug metabolism and bioactivation.
Mode of Action
In the case of similar 1,2,4-triazole derivatives, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme. This interaction could potentially inhibit or modulate the activity of the enzyme, leading to changes in the metabolic processes.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities. These activities suggest that the compound could potentially interact with multiple biochemical pathways.
Pharmacokinetics
The carbonyl group is known to form hydrogen bonds, which could impact the compound’s solubility and absorption.
Result of Action
Given the wide range of biological activities associated with thiazole derivatives, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazolo[3,2-b][1,2,4]triazole Cores
Key Compounds from
| Compound Name | Substituents (Position) | Molecular Formula | Melting Point (°C) | Key Spectral Data (¹H NMR δ, ppm) |
|---|---|---|---|---|
| 2-(4-Chlorophenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole (5b) | 4-Cl-C₆H₄ (C2), C₆H₅ (C6) | C₁₅H₉ClN₄S | 143–145 | Aromatic protons: 7.40–8.20 |
| 2-(4-Chlorophenyl)-6-(4-trifluoromethylphenyl)thiazolo[3,2-b][1,2,4]triazole (7b) | 4-Cl-C₆H₄ (C2), 4-CF₃-C₆H₄ (C6) | C₁₆H₈ClF₃N₄S | 160–162 | CF₃ signal: δ 13C NMR ~120 (q) |
| 2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (8b) | 4-Cl-C₆H₄ (C2), 4-OCH₃-C₆H₄ (C6) | C₁₆H₁₁ClN₄OS | 130–132 | OCH₃ singlet: δ 3.85 |
Comparison with Target Compound :
- Substituent Effects: The target compound’s 3-fluorophenyl group (vs. The furan-2-carboxamide side chain (vs. phenyl or substituted phenyl groups in analogs) may enhance hydrogen-bonding capacity.
- Spectral Differentiation : NH protons in thiazolo-triazole systems often appear as singlets near δ 13.80–14.30 ppm, but similar signals can arise from triazole NH groups, complicating structural assignments.
Analogues with Modified Heterocyclic Cores
N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide ()
- Structure : Contains an ethanediamide linker and 4-methoxyphenyl group.
- Molecular Formula : C₂₁H₁₈FN₅O₃S (439.47 g/mol).
- Key Differences : The ethanediamide moiety increases molecular weight and introduces additional hydrogen-bonding sites compared to the furan-2-carboxamide group in the target compound.
N-(2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide ()
- Structure : Replaces thiazolo[3,2-b][1,2,4]triazole with triazolo[4,3-b]pyridazine.
- Molecular Formula : C₁₈H₁₄FN₅O₃ (367.3 g/mol).
Pharmacologically Active Carboxamide Derivatives
GW583340 ()
- Structure : Contains a quinazolinamine core with a 3-fluorophenylmethoxy group and thiazolyl substituent.
NFOT (N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]-ethyl]-2-naphthalenecarboxamide) ()
- Structure : Spirocyclic triazaspiro system with 3-fluorophenyl and naphthalenecarboxamide groups.
- Key Differences : The spirocyclic core confers rigidity, which may enhance binding specificity compared to the planar thiazolo-triazole system.
Q & A
Basic Research Question
- Antimicrobial Testing: Follow CLSI guidelines using broth microdilution (MIC determination against S. aureus, E. coli) with ciprofloxacin as a positive control .
- Cytotoxicity: MTT assays on HEK-293 or HeLa cells, normalized to untreated cells and doxorubicin controls .
- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition) with ATP-competitive inhibitors (staurosporine) as references .
Critical Controls:
- Solvent Controls: DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
- Scaffold Controls: Test unsubstituted thiazolo-triazole analogs to isolate the effect of the 3-fluorophenyl group .
How can computational methods optimize the compound’s binding affinity for a target protein?
Advanced Research Question
- Docking Studies: Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., EGFR kinase). Prioritize residues forming hydrogen bonds with the fluorophenyl and carboxamide groups .
- MD Simulations: Run 100-ns trajectories (AMBER force field) to assess stability of protein-ligand complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
- SAR Analysis: Modify substituents (e.g., replacing fluorine with chlorine) and predict ΔΔG values using free-energy perturbation (FEP) .
Validation:
- Experimental IC50 Correlation: Compare predicted binding energies with enzymatic inhibition data to refine models .
What strategies address low solubility in aqueous buffers during biological testing?
Advanced Research Question
- Co-Solvent Systems: Use PEG-400 or cyclodextrin derivatives (e.g., HP-β-CD) to enhance solubility without disrupting assays .
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) on the furan ring, cleaved enzymatically in vivo .
- Nanoformulation: Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release in cell culture .
Characterization:
- DLS and Zeta Potential: Confirm nanoparticle stability in PBS (PDI <0.2, zeta >|±20| mV) .
How should researchers interpret contradictory results in antimicrobial vs. cytotoxic activity?
Advanced Research Question
- Selectivity Index (SI): Calculate SI = IC50 (mammalian cells)/MIC (microbes). SI <10 indicates non-selective toxicity .
- Mechanistic Studies:
- ROS Detection: Use DCFH-DA fluorescence to determine if cytotoxicity is ROS-mediated .
- Membrane Integrity: Propidium iodide staining distinguishes membrane disruption (common in antimicrobial activity) from apoptosis .
Case Example: If MIC = 2 µg/mL (S. aureus) but IC50 = 5 µg/mL (HEK-293), the compound is likely toxic at therapeutic doses. Modify the ethyl linker to reduce mammalian cell uptake .
What are the best practices for scaling up synthesis while maintaining purity?
Advanced Research Question
- Process Optimization:
- Continuous Flow Reactors: Minimize side reactions (e.g., thiazole ring decomposition) during cyclization .
- In-Line Analytics: Use FTIR or HPLC-MS to monitor intermediates in real-time .
- Purification: Switch from column chromatography to recrystallization (ethanol/water) for >100-g batches. Yield drops ~10% but reduces solvent waste .
Quality Control:
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